

# Trichomycin B molecular formula and exact mass

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# In-Depth Technical Guide to Trichomycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyene macrolide antibiotic, **Trichomycin B**. It details its molecular properties, mechanism of action, and relevant experimental methodologies, designed to support research and development in the field of antifungal agents.

### **Core Molecular Data**

**Trichomycin B** is a polyene macrolide antibiotic. Its fundamental molecular characteristics are summarized below.

Property	Value	Source
Molecular Formula	C58H84N2O18	[1]
Exact Mass	1096.57191383 Da	
Molecular Weight	1096 g/mol	[1]

# **Antifungal Mechanism of Action**







As a member of the polyene macrolide class of antibiotics, the primary antifungal activity of **Trichomycin B** is directed at the fungal cell membrane. The widely accepted mechanism involves a high-affinity interaction with ergosterol, a sterol component essential for the integrity and fluidity of fungal cell membranes. This interaction disrupts the membrane, leading to increased permeability and the leakage of vital intracellular components, ultimately resulting in fungal cell death.

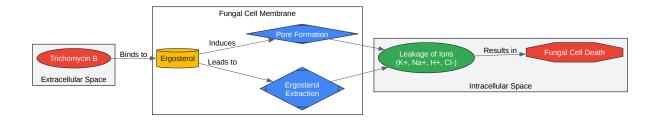
Two prominent models describe this disruptive process:

- Pore/Channel Formation: Trichomycin B molecules are thought to aggregate within the fungal membrane, forming pore-like structures or channels. These channels allow the uncontrolled efflux of ions and other small molecules, leading to a loss of electrochemical gradients and cell lysis.
- Ergosterol Extraction ("Sterol Sponge" Model): A more recent model suggests that
   Trichomycin B aggregates on the exterior of the fungal cell membrane and effectively extracts ergosterol molecules from the lipid bilayer. The sequestration of ergosterol disrupts the structure and function of the membrane, leading to cell death.

It is important to note that while **Trichomycin B** shows a preferential affinity for ergosterol, it can also interact with cholesterol in mammalian cell membranes, which is the basis for its potential toxicity.

Signaling Pathway: Antifungal Action of Trichomycin B





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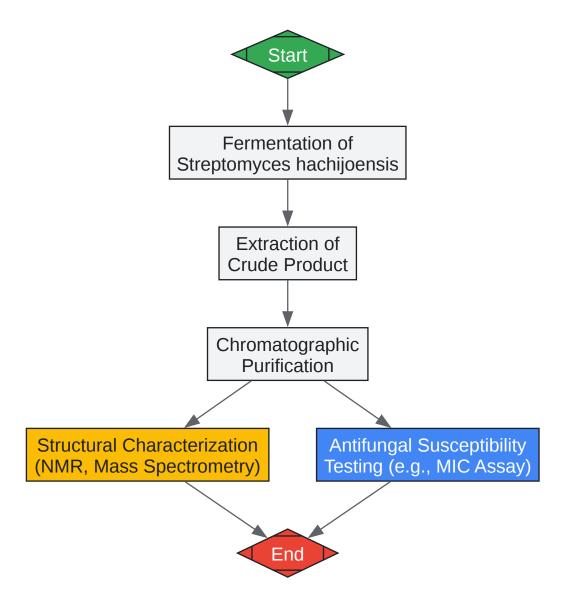
Caption: Mechanism of **Trichomycin B**'s antifungal action.

## **Experimental Methodologies**

The study of **Trichomycin B** involves a multi-step process from its production and isolation to its characterization and the assessment of its biological activity.

# **Experimental Workflow: From Production to Activity Assessment**





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Caption: General experimental workflow for Trichomycin B.

## **Key Experimental Protocols**

1. Isolation and Purification of Trichomycin B

A detailed protocol for the isolation and purification of **Trichomycin B** is not readily available in the public domain. However, a general procedure for polyene macrolides from Streptomyces fermentation can be outlined as follows:



- Fermentation:Streptomyces hachijoensis is cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of **Trichomycin** B.
- Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The active compound is then extracted from the mycelium using an organic solvent such as methanol or acetone.
- Purification: The crude extract is subjected to a series of chromatographic techniques to isolate **Trichomycin B**. This may include silica gel chromatography, followed by highperformance liquid chromatography (HPLC) to achieve high purity.

#### 2. Structural Characterization

The definitive structure of **Trichomycin B** is determined using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to determine the molecular weight and fragmentation pattern of **Trichomycin B**, which aids in confirming its structure.

#### 3. Antifungal Susceptibility Testing

The antifungal activity of **Trichomycin B** is quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard procedure:

- Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared.
- Serial Dilution: A series of twofold dilutions of Trichomycin B are prepared in a liquid growth medium in a 96-well microtiter plate.



- Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plate is incubated under appropriate conditions for fungal growth.
- MIC Determination: The MIC is defined as the lowest concentration of Trichomycin B that completely inhibits the visible growth of the fungus.

## **Quantitative Antifungal Activity**

A study comparing Trichomycin A and **Trichomycin B** reported that **Trichomycin B** possessed lower antifungal activities against various fungi and yeasts[1]. However, specific MIC values for **Trichomycin B** are not provided in the available literature. For context, the following table presents typical MIC ranges for the structurally related and widely studied polyene macrolide, Amphotericin B, against common fungal pathogens.

Fungal Species	Amphotericin B MIC Range (µg/mL)
Candida albicans	0.25 - 1.0
Candida glabrata	0.5 - 2.0
Aspergillus fumigatus	0.5 - 2.0
Cryptococcus neoformans	0.125 - 1.0

Note: These values are for Amphotericin B and are provided for illustrative purposes. The activity of **Trichomycin B** may differ.

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## References

 1. Trichomycin B, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]



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